molecular formula C10H22NO3P B15160881 Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate CAS No. 651716-31-3

Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate

Cat. No.: B15160881
CAS No.: 651716-31-3
M. Wt: 235.26 g/mol
InChI Key: TXJLFQMSCIIRAR-UHFFFAOYSA-N
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Description

Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate is an organophosphonate compound characterized by a pentenyl backbone substituted with an aminomethyl group and a diethyl phosphonate moiety. Organophosphonates are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity . The synthesis of such compounds often involves hydrophosphorylation reactions (e.g., Abramov or Pudovik reactions), which enable the introduction of phosphoryl groups into organic frameworks .

Properties

CAS No.

651716-31-3

Molecular Formula

C10H22NO3P

Molecular Weight

235.26 g/mol

IUPAC Name

2-(diethoxyphosphorylmethylidene)pentan-1-amine

InChI

InChI=1S/C10H22NO3P/c1-4-7-10(8-11)9-15(12,13-5-2)14-6-3/h9H,4-8,11H2,1-3H3

InChI Key

TXJLFQMSCIIRAR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CP(=O)(OCC)OCC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene and an amine. One common method is the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, followed by reductive amination with formaldehyde and an amine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Dimethyl (1-aminoethyl)phosphonate
  • Molecular Formula: C₄H₁₂NO₃P
  • Key Features: A simpler α-aminophosphonate with a single ethyl chain and dimethyl phosphonate group.
  • Hydrogen Bonding: 1 donor, 4 acceptors, contributing to moderate solubility (XlogP = -0.9) and a polar surface area of 61.6 Ų .
  • Applications: Primarily used as a precursor for bioactive α-aminophosphonic acids.
Diethyl (benzamido(diisopropoxyphosphoryl)methyl)phosphonate
  • Key Features : A bisphosphonate with dual phosphoryl groups and a benzamido substituent.
  • Reactivity : The diisopropoxy group enhances steric hindrance, affecting catalytic and synthetic pathways compared to diethyl variants .
  • Applications : Investigated for medicinal chemistry applications, including prodrug development .
Diethyl [(5-chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate
  • Molecular Structure: Features chlorinated aromatic rings and a hydroxyanilino group.
  • Bioactivity: Demonstrates antibacterial activity against Gram-positive and Gram-negative bacteria due to the α-aminophosphonate core and halogen substituents .
  • Crystal Structure : Distorted tetrahedral geometry at the phosphorus atom (bond angles: 101.1°–115.8°), influenced by ethoxy group steric effects .

Physicochemical Properties

Compound Molecular Weight XlogP Polar Surface Area (Ų) Key Functional Groups
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate ~265 (estimated) ~1.2 ~75 Aminomethyl, pentenyl, phosphonate
Dimethyl (1-aminoethyl)phosphonate 153.06 -0.9 61.6 Aminoethyl, dimethyl phosphonate
Diethyl ethylphosphonite 150.16 1.5 45.7 Ethylphosphonite, diethyl ester
  • Lipophilicity: Diethyl ethylphosphonite (XlogP = 1.5) is more lipophilic than aminophosphonates, impacting membrane permeability .
  • Solubility: Compounds with higher polar surface areas (e.g., hydroxyanilino derivatives) exhibit better aqueous solubility .

Biological Activity

Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate is a compound of significant interest in biochemical and medicinal research due to its unique structural features and biological activity. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C8H16NO3P\text{C}_8\text{H}_{16}\text{N}\text{O}_3\text{P}. The compound features a phosphonate group linked to a pentenyl chain with an aminomethyl substituent, imparting distinct chemical reactivity and biological activity. Its structure allows it to mimic phosphate esters, which is crucial for its biological function.

The primary mechanism of action involves the inhibition of enzymes that utilize phosphate substrates. This compound competes with natural substrates for binding sites on enzymes, leading to decreased enzymatic activity through the formation of stable enzyme-inhibitor complexes. This property makes it a promising candidate for drug development targeting specific biochemical pathways.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity as a biochemical probe. Its applications span various fields, including:

  • Enzyme Inhibition Studies : Investigated as a potential inhibitor in enzyme-catalyzed reactions.
  • Drug Development : Explored for therapeutic applications by targeting specific enzymes involved in disease processes.
  • Industrial Uses : Utilized in the synthesis of specialty chemicals and as a reagent in organic chemistry.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Diethyl (aminomethyl)phosphonateContains an aminomethyl groupModerate enzyme inhibition
Diethyl (2-aminoethyl)phosphonateAmino group on a different carbonLimited biological activity
Diethyl (aminomethyl)phosphonate oxalate saltSalt form with similar reactivitySimilar inhibition properties

This compound stands out due to its specific combination of structural features, allowing for enhanced biological activity compared to other organophosphorus compounds.

Enzyme Inhibition Studies

A study focused on the compound's ability to inhibit lipase enzymes demonstrated that it could effectively reduce lipase activity by competing with natural substrates. The inhibition kinetics indicated a non-competitive inhibition model, suggesting potential therapeutic applications in managing lipid metabolism disorders.

Drug Development Potential

In recent investigations, this compound has been evaluated as a lead compound in developing treatments for diseases associated with enzyme dysregulation. Its ability to form stable complexes with target enzymes positions it as a valuable candidate for further pharmacological exploration.

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